Deflectin 1a

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

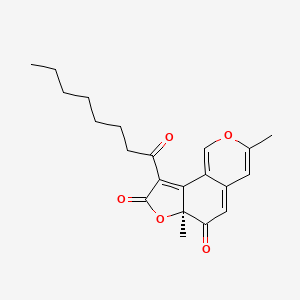

Deflectin 1a is a member of the deflectin family of antibiotic chemicals produced by the fungus Aspergillus deflectus. These compounds are characterized by a 6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione core structure. This compound is a yellow crystalline substance when pure and has a melting point of 161°C . It is known for its antimicrobial properties, including the ability to lyse bacteria and red blood cells, and inhibit Ehrlich ascites cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Deflectin 1a involves a chemoenzymatic approach. The process begins with the selective access to a targeted isomer, which is critical for the synthesis of biologically active molecules. Enzymes are employed to achieve the desired site- and stereoselectivity . The synthetic route includes the use of biocatalysts that provide complementary selectivity, enabling the stereodivergent synthesis of azaphilone natural products, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Aspergillus deflectus under specific conditions. The fungus is grown on a medium composed of yeast extract, malt extract, and glucose. The mycelial extracts are then processed to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions

Deflectin 1a undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Aplicaciones Científicas De Investigación

Deflectin 1a has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of azaphilone natural products.

Mecanismo De Acción

The mechanism of action of Deflectin 1a involves its interaction with cellular components, leading to the lysis of bacteria and red blood cells. The compound reacts with ammonia, replacing an oxygen atom in the six-membered ring with an NH group . This reaction is believed to disrupt cellular processes, leading to cell death. The molecular targets and pathways involved in this mechanism are still under investigation, but it is known that this compound acts as a weak acid and can show a red color when a strong base is added to its alcoholic solution .

Comparación Con Compuestos Similares

Deflectin 1a is part of a family of structurally related azaphilones, including Deflectin 1b, Deflectin 1c, Deflectin 2a, and Deflectin 2b . These compounds share a similar core structure but differ in their side chains and melting points. For example:

Deflectin 1b: Contains a ten-carbon side chain and melts at 152°C.

Deflectin 1c: Has a twelve-atom side chain and melts at 141°C.

Deflectin 2a: Contains a ten-carbon atom side chain with a two-methyl branch and melts at 122°C.

Deflectin 2b: Similar to Deflectin 2a but with a side chain that is two atoms longer, melting at 111°C.

The uniqueness of this compound lies in its specific side chain and its distinct melting point, which contribute to its unique biological activities and properties.

Propiedades

Número CAS |

79495-61-7 |

|---|---|

Fórmula molecular |

C21H24O5 |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

(6aS)-3,6a-dimethyl-9-octanoylfuro[2,3-h]isochromene-6,8-dione |

InChI |

InChI=1S/C21H24O5/c1-4-5-6-7-8-9-16(22)18-19-15-12-25-13(2)10-14(15)11-17(23)21(19,3)26-20(18)24/h10-12H,4-9H2,1-3H3/t21-/m1/s1 |

Clave InChI |

YNVKQPJBOAUYIJ-OAQYLSRUSA-N |

SMILES isomérico |

CCCCCCCC(=O)C1=C2C3=COC(=CC3=CC(=O)[C@]2(OC1=O)C)C |

SMILES canónico |

CCCCCCCC(=O)C1=C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.